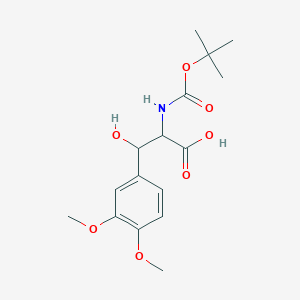

Boc-D-threo-3-(3,4-dimethoxyphenyl)serine

Description

Boc-D-threo-3-(3,4-dimethoxyphenyl)serine (CAS: 126395-32-2) is a synthetic serine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a 3,4-dimethoxyphenyl substituent. This compound is cataloged as a specialty chemical, primarily used in peptide synthesis and medicinal chemistry research due to its stereochemical specificity and protective group stability . Its structural features—including the Boc group and dimethoxyphenyl moiety—impart distinct physicochemical properties, such as enhanced lipophilicity compared to unmodified serine derivatives.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(14(19)20)13(18)9-6-7-10(22-4)11(8-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGANDYWOMZTRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC(=C(C=C1)OC)OC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of Boc-D-threo-3-(3,4-dimethoxyphenyl)serine generally involves the following key steps:

- Construction of the 3-(3,4-dimethoxyphenyl)serine backbone , which can be achieved by asymmetric synthesis or resolution methods starting from appropriate precursors such as substituted phenyl derivatives or protected serine analogs.

- Introduction of the Boc protecting group on the amino group to prevent side reactions during further synthetic manipulations.

- Purification and isolation to obtain the optically pure Boc-D-threo isomer.

Detailed Preparation Approaches

Asymmetric Synthesis and Optical Resolution

The synthesis often begins with the preparation of the 3-(3,4-dimethoxyphenyl)serine core. This can be performed by:

- Asymmetric catalytic methods : Employing chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the threo isomer.

- Resolution of racemic mixtures : Using chiral resolving agents or enzymatic methods to separate the D-threo isomer from its L-threo or erythro counterparts.

A relevant example is the preparation of 3-(3,4-dihydroxyphenyl)serine derivatives, where the amino group is phthaloylated to protect it during synthesis, followed by optical resolution to obtain the desired isomer.

Boc Protection

Once the D-threo-3-(3,4-dimethoxyphenyl)serine is obtained, the amino group is protected by the tert-butyloxycarbonyl (Boc) group . This is typically carried out by reacting the free amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine under mild conditions to avoid racemization.

The Boc protection step ensures:

- Stability of the amino group during subsequent synthetic steps.

- Increased solubility and ease of purification.

Purification and Characterization

The final this compound is purified by crystallization or chromatographic techniques. Analytical methods such as HPLC and NMR spectroscopy confirm the stereochemistry and purity.

Representative Experimental Data and Yields

| Step | Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 3-(3,4-dimethoxyphenyl)serine core | Asymmetric synthesis or resolution | 60-80 | Optical purity critical |

| 2 | Boc protection of amino group | Boc2O, triethylamine, 0-25 °C, organic solvent (e.g., dichloromethane) | 85-95 | Mild conditions to prevent racemization |

| 3 | Purification | Crystallization or chromatography | >95 purity | Confirmed by HPLC and NMR |

Related Synthetic Routes and Insights from Patents

A patent describing the production of 3-(3,4-dihydroxyphenyl)serine derivatives involves phthaloylation of the amino group as a protecting strategy during synthesis, followed by resolution to obtain optically active threo isomers. Although this patent focuses on the dihydroxy rather than dimethoxy derivative, the methodology is adaptable.

Another patent on synthetic routes for related compounds (e.g., droxidopa) highlights the importance of careful control of reaction temperatures and purification steps such as centrifugation and washing to obtain high-purity intermediates. These principles apply to this compound preparation to ensure stereochemical integrity and purity.

Summary Table of Key Chemical and Physical Properties Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Formula | C16H23NO7 |

| Molecular Weight | 341.36 g/mol |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| CAS Number | 126395-32-2 |

| Solubility | Soluble in organic solvents like dichloromethane, methanol |

| Stability | Stable under neutral and mildly basic conditions; Boc group removable under acidic conditions |

Research Findings on Preparation Optimization

- The use of phthaloyl protection in early synthetic steps allows for selective reactions on the phenylserine backbone without interference from the amino group, enhancing yield and purity.

- Temperature control during Boc protection is critical to avoid racemization and maintain optical purity.

- Washing and drying protocols, as detailed in industrial syntheses of related compounds, are essential for removing impurities and residual solvents.

Chemical Reactions Analysis

Types of Reactions

Boc-D-threo-3-(3,4-dimethoxyphenyl)serine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Peptide Synthesis

Boc-D-threo-3-(3,4-dimethoxyphenyl)serine serves as a crucial building block in the synthesis of peptides. Its ability to form stable bonds allows researchers to construct complex peptide structures that can be used as therapeutic agents targeting various diseases. The incorporation of this compound into peptide sequences can enhance biological activity and specificity, making it an important tool in drug design and development .

Drug Development

The compound's structural features enable researchers to explore novel drug candidates, particularly in neuropharmacology. Modifications of this compound can lead to improved efficacy and reduced side effects for drugs targeting neurological disorders. Its role in the development of prodrugs is notable; modifications can enhance solubility and absorption, thereby improving the bioavailability of therapeutic agents .

Bioconjugation

In bioconjugation processes, this compound is utilized to link biomolecules effectively. This application is critical for developing targeted drug delivery systems that enhance the effectiveness of treatments while minimizing adverse effects. By conjugating this compound with other biomolecules, researchers can create more precise therapeutic agents that interact specifically with target cells or tissues .

Neuroscience Research

The compound plays a significant role in neuroscience studies related to neurotransmitter systems. Researchers utilize this compound to understand the mechanisms underlying various neurological disorders. Its application in studying neurotransmitter interactions helps elucidate pathways involved in conditions such as depression and anxiety, potentially leading to new therapeutic strategies .

Analytical Chemistry

In analytical chemistry, this compound is employed to investigate interactions between biomolecules. Techniques such as chromatography and mass spectrometry utilize this compound to study molecular behavior and interactions within biological systems. This application provides insights into cellular processes and disease mechanisms, contributing to advancements in biochemical research .

Case Studies and Research Findings

Research studies have demonstrated the versatility of this compound across various applications:

Mechanism of Action

The mechanism of action of Boc-D-threo-3-(3,4-dimethoxyphenyl)serine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Gaps

- Therapeutic Potential: While cytotoxic and neurotrophic activities are observed in dimethoxyphenyl analogs , this compound’s role remains unexplored. Its Boc group may serve as a prodrug strategy for serine-based therapeutics.

- Synthetic Utility : The compound’s stability and stereochemistry make it valuable for peptide engineering, contrasting with natural dimethoxyphenyl compounds used in drug discovery .

Biological Activity

Boc-D-threo-3-(3,4-dimethoxyphenyl)serine is a compound of significant interest in biochemical and pharmaceutical research. Its unique structure and properties make it a valuable building block in peptide synthesis, drug development, and studies related to neuropharmacology. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is an amino acid derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a 3,4-dimethoxyphenyl side chain. This structural configuration allows for various modifications that enhance its biological activity.

Applications in Research

The compound has several applications in research:

- Peptide Synthesis : It serves as a key building block for synthesizing peptides that may have therapeutic properties.

- Drug Development : Its structure allows for the exploration of novel drug candidates, particularly in neuropharmacology.

- Bioconjugation : It can be utilized to link biomolecules, enhancing drug delivery systems.

- Neuroscience Research : The compound is instrumental in studying neurotransmitter systems and their roles in neurological disorders .

This compound exhibits biological activity through various mechanisms:

- Neuroprotective Effects : Similar compounds like L-threo-3,4-dihydroxyphenylserine (DOPS) have been shown to increase nerve growth factor (NGF) synthesis, which is crucial for neuronal survival and regeneration. This suggests that this compound may also possess neuroprotective properties .

- Influence on Neurotransmitter Levels : Research indicates that DOPS can significantly increase levels of 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG), a major metabolite of norepinephrine (NE), in both serum and brain tissues. This effect is dose-dependent and highlights the potential role of this compound in modulating neurotransmitter dynamics .

Case Studies and Experimental Results

- Neuroprotective Study : In a study involving gerbils subjected to transient forebrain ischemia, treatment with DOPS (300 mg/kg) demonstrated protective effects on hippocampal CA1 cells. The immunoreactivity for NGF was significantly higher in treated animals compared to controls, indicating the potential neuroprotective role of compounds similar to this compound .

- Enzymatic Activity : An enzyme capable of cleaving L-threo-DOPS into protocatechualdehyde and glycine was identified in human brain extracts. This enzyme displayed optimal activity at pH 7.4 and required pyridoxal phosphate for maximal function. The threo form was found to be the best substrate for this enzyme .

Data Table: Summary of Biological Activities

Q & A

Q. What is the optimal method for synthesizing Boc-D-threo-3-(3,4-dimethoxyphenyl)serine?

The synthesis involves a multi-step process:

- Condensation : React 3,4-dimethoxybenzaldehyde with glycine in hot methanol using KOH to yield racemic threo-3-(3,4-dimethoxyphenyl)serine .

- Acylation : Treat the product with N-(ethoxycarbonyl)phthalimide in aqueous Na₂CO₃ to form the N-phthaloyl derivative .

- Resolution : Separate enantiomers via benzyloxy derivatization to isolate the D-threo isomer . Key considerations: Monitor racemization risks during acidic/basic conditions and optimize solvent polarity for intermediate stability.

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., methoxy, serine backbone) via ¹H/¹³C-NMR chemical shifts (e.g., δ 3.8–3.9 ppm for methoxy groups) .

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in monoclinic P2₁/c crystals) .

- HPLC-MS : Assess purity and molecular weight using reverse-phase C18 columns with ESI-MS detection .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of this compound?

- Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) or enzymatic resolution (e.g., lipase-mediated acylation) .

- Chromatographic Separation : Employ chiral stationary phases (e.g., cellulose-based columns) with hexane:isopropanol gradients to resolve D/L isomers .

- Monitor Reaction Conditions : Control pH and temperature during condensation to minimize epimerization (e.g., avoid prolonged heating above 60°C) .

Q. What strategies mitigate impurities in this compound synthesis?

- Impurity Profiling : Identify by-products (e.g., nitrile intermediates like 2-(3,4-dimethoxyphenyl)-3-methylbut-2-enenitrile) via LC-MS and ¹H-NMR .

- Purification : Use gradient recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with trifluoroacetic acid modifiers .

- Reaction Optimization : Limit excess reagents (e.g., AlCl₃ in demethylation steps) to prevent side reactions like over-alkylation .

Q. How can structural analogs of this compound be designed for SAR studies?

- Functional Group Modification : Replace methoxy groups with halogens (e.g., fluorine) to study electronic effects on bioactivity .

- Backbone Alteration : Synthesize homologs (e.g., alanine derivatives) to assess steric impacts on target binding .

- Protection/Deprotection : Use alternative protecting groups (e.g., Fmoc) to compare stability under basic conditions .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Reaction Replication : Standardize solvents (e.g., anhydrous methanol vs. aqueous Na₂CO₃) and catalyst purity (e.g., AlCl₃ moisture content) .

- Analytical Calibration : Validate HPLC-MS methods with certified reference standards to ensure accurate quantification .

- By-Product Analysis : Characterize side products (e.g., phthaloyl hydrolysis intermediates) that may skew yield calculations .

Q. What experimental controls are critical for validating the biological activity of this compound derivatives?

- Negative Controls : Use enantiomers (e.g., L-threo isomers) to confirm stereospecific effects .

- Stability Assays : Test compound degradation in biological matrices (e.g., plasma) via LC-MS over 24–72 hours .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across ≥3 independent replicates to assess reproducibility .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound crystallization?

- Solvent Screening : Test polar/non-polar solvent pairs (e.g., dichloromethane:hexane) to optimize crystal growth .

- Slow Evaporation : Use controlled evaporation rates (0.5–1 mL/day) to enhance monoclinic crystal formation .

- Temperature Gradients : Crystallize at 4°C to minimize thermal disorder in the lattice .

Q. How can computational modeling support the study of this compound?

- Docking Studies : Predict binding modes with enzymes (e.g., hydroxylases) using AutoDock Vina and PM7-optimized structures .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity trends .

- Molecular Dynamics : Simulate conformational stability in aqueous environments (e.g., GROMACS with TIP3P water models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.